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Compound of Interest

Compound Name: 1-Cyclopropyl-1-phenylethanol

Cat. No.: B1583672

1-Cyclopropyl-1-phenylethanol stands as a molecule of significant interest at the confluence
of synthetic chemistry and pharmaceutical sciences. Its architecture, featuring a strained
cyclopropyl ring, an aromatic phenyl group, and a tertiary alcohol, creates a unique
stereoelectronic profile. The cyclopropyl moiety, in particular, is not merely an alkyl substituent;
its inherent ring strain and unusual bonding characteristics impart properties that are highly
sought after in modern drug design.[1][2] This guide provides a detailed exploration of the
structure, bonding, synthesis, and spectroscopic properties of 1-cyclopropyl-1-
phenylethanol, offering a foundational understanding for its application in research and
development.

Part 1: Molecular Architecture and Stereochemistry

The fundamental identity of 1-cyclopropyl-1-phenylethanol is captured in its structural and
physical properties. It is a chiral molecule, with the stereocenter located at the tertiary carbinol
carbon (C1). This chirality is a critical consideration in drug development, where enantiomers
often exhibit different pharmacological activities.
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Property Value Source
IUPAC Name 1-cyclopropyl-1-phenylethanol [3]

CAS Number 5558-04-3 [31[4]
Molecular Formula C11H140 [31[4]
Molecular Weight 162.23 g/mol [3]
Topological Polar Surface Area  20.2 A2 [3][4]
Rotatable Bond Count 2 [4]
Boiling Point 241-242°C [5]
Density 1.06 g/cm3 [5]

The molecule's three-dimensional structure is defined by the tetrahedral geometry of the
central carbon atom, which is bonded to a methyl group, a hydroxyl group, a phenyl ring, and a
cyclopropyl ring. The free rotation around the single bonds connecting the rings to the central
carbon allows for various conformations, though steric hindrance will favor certain spatial
arrangements.

Caption: 2D structure of 1-cyclopropyl-1-phenylethanol.

Part 2: A Deep Dive into Chemical Bonding

The electronic properties and reactivity of 1-cyclopropyl-1-phenylethanol are a direct
consequence of its unique bonding arrangement, particularly within the highly strained

cyclopropyl ring.

The Enigmatic Cyclopropyl Ring

The three-membered cyclopropyl ring is characterized by significant angle strain, with internal
C-C-C bond angles of 60° instead of the ideal 109.5° for sp3 hybridized carbons.[6] This strain
fundamentally alters the nature of the C-C bonds. Two primary models describe this
phenomenon:
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o Coulson-Moffitt (Bent Bond) Model: This model proposes that the C-C sigma bonds are
formed by the overlap of sp-hybrid orbitals that are not aligned directly between the nuclei.[6]
This creates "bent" or "banana" bonds, which possess a degree of 1t-character.[6]

o Walsh Orbital Model: This alternative model describes the bonding in terms of a basis set of
molecular orbitals. It suggests that the cyclopropyl group has a high-lying HOMO (Highest
Occupied Molecular Orbital) that is Tt-like in character, enabling it to interact with adjacent Tt-
systems and p-orbitals.[6]

Regardless of the model, the consensus is that the cyclopropyl ring's C-C bonds have
enhanced p-character, making the group a good electron donor through hyperconjugation.[6][7]
This electronic feature is crucial, as it can stabilize adjacent carbocations, a key factor in the
reactivity of 1-cyclopropyl-1-phenylethanol.

Interplay of Functional Groups

The overall electronic nature of the molecule is a composite of its three key components:

o Cyclopropyl Group: As discussed, this group acts as an electron donor, capable of stabilizing
positive charge on the adjacent carbinol carbon.[8]

e Phenyl Group: The aromatic ring is a delocalized 1t-system. Depending on the reaction, it
can act as an electron-withdrawing group via induction or participate in resonance
stabilization.

o Hydroxyl Group: The polar O-H bond makes the molecule a hydrogen bond donor and
acceptor. The oxygen's lone pairs also contribute to the electronic environment of the
carbinol carbon.

The proximity of the electron-donating cyclopropy! group and the phenyl ring to the tertiary
alcohol function creates a rich chemical landscape, influencing everything from reaction
mechanisms to binding interactions with biological targets.

Part 3: Synthesis and Experimental Protocols

The most direct and common method for synthesizing 1-cyclopropyl-1-phenylethanol is the
Grignard reaction, which involves the nucleophilic addition of a cyclopropyl organometallic
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reagent to a ketone.

Workflow: Grignard Synthesis

Starting Materials:
- Acetophenone

- Cyclopropylmagnesium bromide
- Anhydrous THF

Y

Step 1: Nucleophilic Addition
cetophenone is dissolved in anhydrous THF under an inert atmosphere (N2 or Ar). The solution is cooled to 0°C

Y

Step 2: Grignard Reaction
Cyclopropylmagnesium bromide solution is added dropwise. The reaction is stirred and allowed to warm to room temperature,

\

Step 3: Quenching
(The reaction is cooled again and quenched by slow addition of a saturated aqueous NH4Cl solution,

Y
[ Step 4: Extraction & Purification j
\i y,

he product is extracted with an organic solvent (e.g., ethyl acetate), dried, and purified by column chromatograph

Final Product:
1-Cyclopropyl-1-phenylethanol

Click to download full resolution via product page

Caption: Grignard synthesis workflow for 1-cyclopropyl-1-phenylethanol.
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Detailed Experimental Protocol

Objective: To synthesize 1-cyclopropyl-1-phenylethanol from acetophenone.
Materials:

e Acetophenone

o Cyclopropylmagnesium bromide (solution in THF)

e Anhydrous tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution

o Ethyl acetate

o Anhydrous magnesium sulfate (MgSOa)

« Silica gel for column chromatography

Procedure:

e Reaction Setup: A round-bottom flask is flame-dried and allowed to cool under an inert
atmosphere (e.g., nitrogen or argon). Acetophenone (1.0 eq) is dissolved in anhydrous THF.

e Grignard Addition: The solution is cooled to 0°C in an ice bath. Cyclopropylmagnesium
bromide solution (1.1 eq) is added slowly (dropwise) via a syringe or dropping funnel.

e Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm
to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the
consumption of the starting ketone.

o Workup: The flask is cooled back to 0°C, and the reaction is carefully quenched by the slow
addition of saturated aqueous NHa4Cl solution.

o Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted
three times with ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous MgSOQOu4, filtered, and concentrated under reduced pressure.
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 Purification: The resulting crude oil is purified by flash column chromatography on silica gel

to yield pure 1-cyclopropyl-1-phenylethanol.

Part 4: Spectroscopic Characterization

Spectroscopic analysis provides definitive structural confirmation of 1-cyclopropyl-1-

phenylethanol. The unique structural motifs give rise to characteristic signals in various

spectroscopic techniques.

Spectroscopic Data

Predicted Chemical Shifts (8, ppm) and
Key Features

1H NMR (in CDCls)

~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of
the phenyl ring).~1.5 ppm: Singlet, 3H (methyl
protons).~1.0-1.2 ppm: Multiplet, 1H (methine
proton of the cyclopropyl ring).~0.2-0.6 ppm:
Multiplet, 4H (methylene protons of the
cyclopropyl ring).Variable (broad singlet): 1H
(hydroxyl proton).

13C NMR (in CDCls)

~145-150 ppm: Quaternary carbon of the phenyl
ring attached to the carbinol.~125-129 ppm:
Aromatic carbons.~75-80 ppm: Tertiary carbinol
carbon.~25-30 ppm: Methyl carbon.~15-20 ppm:
Methine carbon of the cyclopropyl ring.~0-5
ppm: Methylene carbons of the cyclopropyl ring.

IR Spectroscopy

~3600-3200 cm~1: Broad peak (O-H stretch,
alcohol).~3100-3000 cm~*: Sharp peaks (C-H
stretch, aromatic and cyclopropyl).~3000-2850
cm~1; Sharp peaks (C-H stretch,
aliphatic).~1600, 1495, 1450 cm~1: Sharp peaks

(C=C stretch, aromatic ring).

Mass Spectrometry (EI)

m/z 162: Molecular ion (M+*).m/z 147: [M - CHs]*
(loss of a methyl group).m/z 144: [M - H20]*
(loss of water).m/z 121: [M - CsHs]* (loss of the

cyclopropyl group).
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Note: Predicted NMR values are estimates. Actual experimental values may vary slightly.[3][9]

Part 5: Reactivity and Applications in Drug
Discovery

The chemical behavior of 1-cyclopropyl-1-phenylethanol is governed by its functional groups.
The tertiary alcohol can undergo oxidation to form a ketone (though this requires forcing
conditions and may lead to side reactions) or substitution reactions. Under strongly acidic
conditions, the strained cyclopropyl! ring can undergo ring-opening reactions.[10][11]

The true value of the cyclopropyl moiety, and by extension molecules like 1-cyclopropyl-1-
phenylethanol, lies in its application in medicinal chemistry. Incorporating a cyclopropyl ring
into a drug candidate can:

» Enhance Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in
other alkyl groups, making them less susceptible to metabolic oxidation by cytochrome P450
enzymes.[1][12]

» Improve Potency: The rigid nature of the ring can act as a conformational lock, forcing the
molecule into a bioactive conformation that binds more effectively to its target receptor.[12]
This can lead to a more favorable entropic contribution to binding affinity.

e Modulate Physicochemical Properties: The cyclopropyl group can be used as a bioisostere
for other groups, like a vinyl or gem-dimethyl group, to fine-tune properties such as
lipophilicity and pKa, thereby optimizing the drug's ADME (absorption, distribution,
metabolism, and excretion) profile.[12]

Conclusion

1-Cyclopropyl-1-phenylethanol is more than a simple tertiary alcohol; it is a molecule whose
properties are profoundly shaped by the unique electronic nature of the cyclopropyl ring. Its
strained bonding imparts electron-donating characteristics that, in concert with the phenyl and
hydroxyl groups, create a versatile chemical entity. A thorough understanding of its structure,
bonding, and synthesis is essential for chemists aiming to leverage its unique attributes in the
rational design of new pharmaceuticals and complex organic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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